molecular formula C13H18Br2N2 B6644410 [1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine

[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine

Cat. No. B6644410
M. Wt: 362.10 g/mol
InChI Key: AOKVKUVSXXKIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as DBMPM and has been synthesized through various methods. The aim of

Scientific Research Applications

DBMPM has been investigated for its potential applications in the field of pharmacology. It has been shown to have an affinity for several neurotransmitter receptors, including the dopamine transporter and sigma-1 receptor. DBMPM has also been studied for its potential use as an antidepressant and anxiolytic agent.

Mechanism of Action

The mechanism of action of DBMPM involves its binding to the dopamine transporter and sigma-1 receptor. This binding leads to an increase in the levels of dopamine in the brain, which is associated with feelings of pleasure and reward. DBMPM has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes, including the regulation of calcium signaling.
Biochemical and Physiological Effects:
DBMPM has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which is associated with an improvement in mood and a reduction in anxiety. DBMPM has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes, including the regulation of calcium signaling.

Advantages and Limitations for Lab Experiments

DBMPM has several advantages for use in lab experiments. It has a high affinity for several neurotransmitter receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. However, DBMPM also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DBMPM. One area of interest is the potential use of DBMPM as an antidepressant and anxiolytic agent. Further research is needed to fully understand the mechanism of action of DBMPM and its potential therapeutic applications. Additionally, research is needed to investigate the potential toxicity of DBMPM and its effects on other physiological processes.

Synthesis Methods

DBMPM can be synthesized through a multi-step process that involves the reaction of 3,4-dibromobenzaldehyde with piperidine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after a purification process using column chromatography.

properties

IUPAC Name

[1-[(3,4-dibromophenyl)methyl]piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17/h3-4,6,11H,1-2,5,7-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKVKUVSXXKIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Br)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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